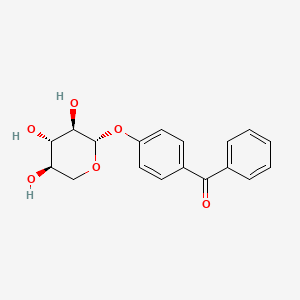

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Description

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is a glycosylated aromatic ketone with the molecular formula C₁₈H₁₈O₇. Its structure comprises a phenyl group linked via a ketone to a second phenyl ring substituted with a beta-D-xylopyranosyl moiety (a pentose sugar) through an ether bond. This compound is notable for its hybrid aromatic-carbohydrate architecture, which confers unique physicochemical properties, such as enhanced hydrophilicity compared to purely aromatic systems. Potential applications include biomaterials, drug delivery systems, or alternatives to endocrine-disrupting chemicals like bisphenol A (BPA) .

Properties

CAS No. |

83354-85-2 |

|---|---|

Molecular Formula |

C18H18O6 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

phenyl-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |

InChI Key |

ZYNZCAFXRWYJMJ-SPUZQDLCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the condensation of a phenyl methanone derivative with a beta-D-xylopyranosyl donor. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond . The reaction conditions usually require controlled temperatures and pH levels to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (4-Nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- (CID 3068317)

Structural and Functional Differences :

- Molecular Formula: C₁₈H₁₇NO₈ (vs. C₁₈H₁₈O₇ for the target compound).

- Substituent: A nitro group (-NO₂) replaces the phenyl group on one aromatic ring, introducing electron-withdrawing effects.

- Polarity : The nitro group increases polarity and may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Applications : Nitro groups are common in dyes and intermediates; this derivative could serve in photodynamic therapy or analytical chemistry due to its UV activity .

Data Table :

| Property | Target Compound | Nitro Derivative (CID 3068317) |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₇ | C₁₈H₁₇NO₈ |

| Molecular Weight (g/mol) | ~346.36 | ~375.36 |

| Key Functional Groups | Ketone, aryl ether, glycoside | Nitro, ketone, aryl ether, glycoside |

| Solubility | Moderate in polar solvents | Higher in polar aprotic solvents |

| Toxicity Considerations | Likely low (glycoside reduces bioavailability) | Nitro group may increase toxicity |

Bisphenol A (BPA) and Alternatives

Structural Contrast :

- BPA (C₁₅H₁₆O₂) features two phenol groups connected by an isopropylidene bridge, lacking a glycoside or ketone.

- Polarity : BPA is hydrophobic (log P ~3.4), whereas the target compound’s xylose moiety increases hydrophilicity.

- Applications: BPA is widely used in plastics and thermal paper but is restricted due to endocrine disruption.

Data Table :

| Property | Target Compound | BPA |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₇ | C₁₅H₁₆O₂ |

| Molecular Weight (g/mol) | ~346.36 | 228.29 |

| Key Functional Groups | Ketone, aryl ether, glycoside | Two phenol groups, isopropylidene |

| Water Solubility | Higher (due to xylose) | Low (~300 mg/L) |

| Endocrine Activity | Likely negligible | High (estrogen mimic) |

Research Findings and Implications

- Collision Cross-Section Analysis : highlights the nitro derivative’s use in mass spectrometry studies, suggesting the target compound could be analyzed similarly for pharmacokinetic profiling .

- Thermal Stability : The xylose moiety may improve thermal degradation resistance compared to BPA, critical for industrial applications .

Biological Activity

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-, also known by its CAS number 83354-85-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C18H17NO8

- Molecular Weight : 357.33 g/mol

- IUPAC Name : Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Biological Activity Overview

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- exhibits various biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, influencing cellular pathways and processes.

The mechanism of action for Methanone involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to receptors, modulating their activity and affecting downstream signaling pathways.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

A study investigated the antimicrobial effects of Methanone against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

These findings suggest that Methanone could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that Methanone exhibits cytotoxic effects on cancer cell lines. For instance, research conducted on breast cancer cell lines (MCF-7) revealed that treatment with Methanone resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

The IC50 value was calculated to be approximately 30 µM, indicating significant potential for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Methanone can be compared to other phenolic compounds known for their biological activities. For instance:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- | Antimicrobial, Anticancer | 30 |

| Curcumin | Antioxidant, Anti-inflammatory | 25 |

| Resveratrol | Anticancer | 15 |

The data indicates that while Methanone has promising activity, other compounds may exhibit stronger effects under certain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.